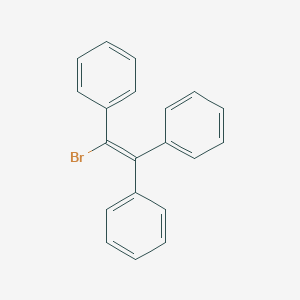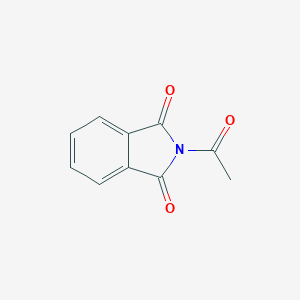
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate is an organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol. This compound is known for its unique structure, which includes an allyl group and a carbonate ester. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate typically involves the reaction of allyl alcohol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrogen carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of allyl alcohol and ethylene carbonate into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and diols.
Substitution: Substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate involves its reactivity with various biological and chemical targets. The allyl group can participate in radical reactions, while the carbonate ester can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are mediated by specific enzymes and catalysts, which facilitate the conversion of the compound to its active forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Prop-2-enoxyethoxy)ethanol: Similar structure but lacks the carbonate ester group.
2-(2-Prop-2-enoxyethoxy)ethyl acetate: Contains an acetate ester instead of a carbonate ester.
2-(2-Prop-2-enoxyethoxy)ethyl methacrylate: Features a methacrylate ester group.
Uniqueness
2-(2-Prop-2-enoxyethoxy)ethyl hydrogen carbonate is unique due to its combination of an allyl group and a carbonate ester, which imparts distinct reactivity and functional properties. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethyl hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-11-4-5-12-6-7-13-8(9)10/h2H,1,3-7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOSZMDGMWRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)





![BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID](/img/structure/B167492.png)


